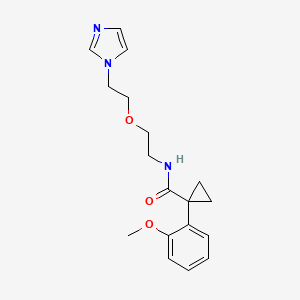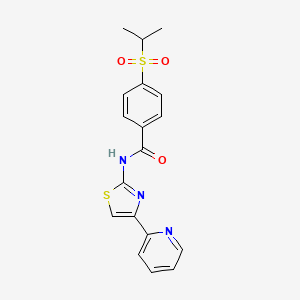
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound featuring an imidazole ring, a methoxyphenyl group, and a cyclopropanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the ethoxyethyl group and the cyclopropanecarboxamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
科学的研究の応用
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound may be explored for potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to modulate biological pathways could be harnessed for therapeutic purposes.
Industry: In materials science, this compound could be used in the design of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole ring, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Imidazole derivatives: These compounds share the imidazole ring and are used in various pharmaceuticals and agrochemicals.
Cyclopropanecarboxamide derivatives: These compounds feature the cyclopropanecarboxamide moiety and are known for their biological activity.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are used in the synthesis of various drugs.
Uniqueness: What sets N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide apart is its combination of functional groups, which allows for a wide range of chemical and biological activities. This makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-5-3-2-4-15(16)18(6-7-18)17(22)20-9-12-24-13-11-21-10-8-19-14-21/h2-5,8,10,14H,6-7,9,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZBODCPKYQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2667099.png)

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)



![3-[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2667108.png)
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)

![1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2667117.png)
